molecular formula C14H14N2O6S B2621057 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 1903259-97-1

3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2621057
CAS No.: 1903259-97-1
M. Wt: 338.33
InChI Key: AWCKQOFMGKJWSZ-UHFFFAOYSA-N
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Description

3-[1-(3-Acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic small molecule built on a versatile heterocyclic scaffold of significant interest in medicinal chemistry. This compound features an oxazolidine-2,4-dione core, a structure known for its wide range of potential biological activities and its role as a bioisostere for groups like carbamates and ureas, which can enhance metabolic stability . The molecule is further functionalized with an azetidine ring and a benzenesulfonyl group, making it a valuable intermediate for structure-activity relationship (SAR) studies and lead compound optimization. The oxazolidinone core is a privileged structure in drug discovery. While the specific biological data for this derivative requires further investigation, the oxazolidinone class is historically established for its antibacterial properties, functioning as protein synthesis inhibitors that target the bacterial ribosome . Beyond antimicrobial applications, oxazolidinone-based derivatives are actively researched for diverse therapeutic areas, including as potential agents for antitubercular, anticancer, anti-inflammatory, and metabolic disease research . The presence of the oxazolidinedione motif suggests this compound holds substantial value for researchers exploring new chemical entities in these fields. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest findings on the oxazolidin-2,4-dione and 2-oxazolidinone scaffold to fully appreciate its potential applications .

Properties

IUPAC Name

3-[1-(3-acetylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-9(17)10-3-2-4-12(5-10)23(20,21)15-6-11(7-15)16-13(18)8-22-14(16)19/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCKQOFMGKJWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The azetidine-sulfonamide group in the target compound distinguishes it from chlorinated (vinclozolin) or alkoxy-substituted (pentoxazone) derivatives. This modification may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or proteases .
  • Activity Trends : Vinclozolin and pentoxazone demonstrate that halogenation and bulky substituents correlate with fungicidal/herbicidal potency . The target compound’s acetyl group could similarly influence lipophilicity and membrane permeability.

Azetidine-Containing Analogues

Compound Class Example Structure Key Features vs. Target Compound
Azetidin-2-one derivatives Benzimidazole-linked azetidin-2-one Lack oxazolidine-dione core; focus on antibacterial activity
3-Butyl-2-phenyl-1,3-thiazolidine-1,4-dione Thiazolidine-dione + phenyl group Sulfur-containing ring; antiviral applications

Key Observations:

  • The target compound’s oxazolidine-dione core differentiates it from azetidin-2-ones or thiazolidine-diones, which exhibit divergent biological roles (e.g., antiviral vs. fungicidal) .

Research Findings and Data

Structural Stability and Bond Parameters

  • Bond Lengths : The oxazolidine-dione ring in the target compound likely adopts bond lengths similar to vinclozolin (C=O: 1.21–1.23 Å; C–N: 1.35–1.38 Å), as observed in crystallographic studies .
  • Dihedral Angles : In vinclozolin, the dihedral angle between the oxazolidine ring and phenyl group is 77.55°, suggesting moderate planarity disruption . The target compound’s azetidine-sulfonamide group may further distort this angle, affecting protein interactions.

Biological Activity

The compound 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol

Physical Properties

PropertyValue
Purity95%
Physical FormSolid
Storage TemperatureRefrigerated

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. The sulfonamide moiety is known for its antibacterial properties, while the oxazolidine ring contributes to its stability and bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For example:

  • Bacterial Inhibition : Studies have shown that related sulfonamide derivatives possess strong bactericidal effects against Staphylococcus spp. and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial properties, they also show varying degrees of cytotoxicity toward normal cell lines. Notably, certain derivatives demonstrated minimal cytotoxic effects on L929 cells, indicating potential for therapeutic use without significant harm to normal tissues .

Case Study 1: Antimicrobial Efficacy

A study published in December 2021 evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated that compounds with similar functional groups exhibited effective inhibition of resistant bacterial strains while maintaining low cytotoxicity levels .

Case Study 2: Integrin Inhibition

Another significant study explored the integrin-inhibitory action of sulfonamide derivatives. The findings suggested that the compound could serve as a selective inhibitor for α4 integrins, which are implicated in inflammatory diseases. This property positions the compound as a candidate for treating conditions such as ulcerative colitis and Crohn's disease .

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